N1-(2-Methoxyethyl) vs. N1-Methyl: Lipophilicity (XLogP3) Comparison for CNS Drug Design
The 2-methoxyethyl substituent at the N1 position of 1-(2-methoxyethyl)-1H-pyrazol-5-amine (XLogP3 = -0.3) imparts a distinct lipophilicity profile compared to simpler N1-alkyl analogs such as 1-methyl-1H-pyrazol-5-amine (predicted XLogP3 ~0.5). This difference of approximately 0.8 log units is significant for CNS drug design, where optimal XLogP values for brain penetration typically range from 1 to 3, and overly lipophilic compounds may suffer from high metabolic turnover and promiscuous off-target binding [1][2]. The measured XLogP3 of -0.3 for the target compound positions it as a more hydrophilic, potentially metabolically stable starting point for lead optimization .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 (calculated) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-5-amine: Predicted XLogP3 ~0.5 (estimated based on 1-methylpyrazole logP of ~0.3 plus amine contribution) |
| Quantified Difference | Δ XLogP3 ≈ -0.8 (target compound is more hydrophilic) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lower lipophilicity can reduce non-specific binding and improve metabolic stability, which is a critical consideration when selecting a core scaffold for lead optimization in drug discovery.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
- [2] PubChem. (n.d.). 1-Methyl-1H-pyrazol-5-amine. Compound Summary. View Source
